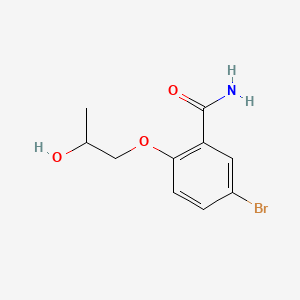

5-Bromo-2-(2-hydroxypropoxy)benzamide

Description

Properties

Molecular Formula |

C10H12BrNO3 |

|---|---|

Molecular Weight |

274.11 g/mol |

IUPAC Name |

5-bromo-2-(2-hydroxypropoxy)benzamide |

InChI |

InChI=1S/C10H12BrNO3/c1-6(13)5-15-9-3-2-7(11)4-8(9)10(12)14/h2-4,6,13H,5H2,1H3,(H2,12,14) |

InChI Key |

GWNIMRXOQQOZJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC1=C(C=C(C=C1)Br)C(=O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(2-Hydroxypropoxy)benzamide

While specific detailed protocols for 2-(2-hydroxypropoxy)benzamide are less frequently reported, it is generally prepared by etherification of 2-hydroxybenzamide with an appropriate 2-hydroxypropyl halide or epoxide under basic conditions. This step introduces the hydroxypropoxy substituent ortho or para to the amide group.

Bromination to Form 5-Bromo-2-(2-hydroxypropoxy)benzamide

The key step in preparing this compound involves electrophilic aromatic substitution bromination of the precursor. The following outlines the typical conditions and reagents used based on available literature and industrial practices:

| Parameter | Details |

|---|---|

| Starting material | 2-(2-hydroxypropoxy)benzamide |

| Brominating agent | N-Bromosuccinimide (NBS) or bromine (Br2) |

| Solvent | Tetrahydrofuran (THF), Acetonitrile (MeCN), or other polar aprotic solvents |

| Temperature | 0°C to 30°C (controlled to avoid over-bromination) |

| Reaction time | 1 to 3 hours |

| Work-up | Solvent removal under reduced pressure, filtration, recrystallization |

| Yield | Typically >50% (varies by scale and conditions) |

The bromination is performed at low temperatures (0 to 10°C) to ensure regioselectivity and minimize side reactions. NBS is often preferred for mild bromination conditions. After completion, the reaction mixture is concentrated and purified by recrystallization or filtration to isolate the desired 5-bromo derivative.

Alternative Synthetic Routes and Related Derivatives

Research literature indicates that derivatives of 5-bromo-2-hydroxybenzamide have been synthesized by reacting 5-bromo-2-hydroxybenzamide with α-halogenated acid esters, followed by hydrazine treatment to form hydrazides and subsequent condensation to hydrazones. While these derivatives differ from this compound, the methodologies highlight the synthetic flexibility around the 5-bromo-2-hydroxybenzamide core.

Industrial Scale-Up Considerations

A practical industrial process for related brominated benzamide intermediates involves:

- Using readily available starting materials such as dimethyl terephthalate.

- Multi-step synthesis including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization.

- Employing controlled bromination with NBS at low temperatures to achieve high yield and purity.

- Scale-up to batches of 70 kg with total yields around 24% across multiple steps, showing feasibility for mass production.

Though this process is for a related brominated benzoic acid derivative, the principles of controlled bromination and purification are applicable to this compound preparation.

Analytical Characterization

The identity and purity of this compound are confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H-NMR and ^13C-NMR provide structural confirmation of aromatic, amide, and hydroxypropoxy protons and carbons.

- Infrared (IR) Spectroscopy: Confirms amide carbonyl and hydroxyl functional groups.

- Mass Spectrometry (MS): Confirms molecular weight and bromine isotopic pattern.

- Elemental Analysis: Validates molecular composition.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Etherification of 2-hydroxybenzamide | 2-hydroxypropyl halide, base (e.g., K2CO3), solvent (acetone/DMF) | 60-80% | Introduces hydroxypropoxy group |

| Bromination | NBS or Br2, THF or MeCN, 0-10°C, 1-3 h | >50% | Selective 5-position bromination |

| Purification | Solvent removal, recrystallization | High purity obtained | Confirmed by NMR, IR, MS |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-hydroxypropoxy)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation Reactions: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The benzamide moiety can be reduced to form amines.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of various substituted benzamides.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Scientific Research Applications

5-Bromo-2-(2-hydroxypropoxy)benzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-hydroxypropoxy)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The hydroxypropoxy group can enhance its binding affinity through hydrogen bonding and other interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Activities

Key Observations:

- Bromo Substituent : Common across analogs, likely enhancing electrophilic interactions with biological targets .

- Oxyalkyl Side Chains : Hydroxypropoxy (target compound) vs. fluoropropoxy (3b) vs. methoxy (56). Hydroxypropoxy may improve water solubility compared to fluoropropoxy, while methoxy in compound 56 enhances GPR35 agonism .

- Functional Groups : Tetrazolyl (56) and thiazolyl () groups increase potency in GPCR and antibacterial targets, respectively, via hydrogen bonding or aromatic stacking .

Structure-Activity Relationship (SAR) Trends

- Positional Effects :

- Chain Length and Polarity: Longer alkyl chains (e.g., tetradecanoylamino in ) enhance PCAF HAT inhibition, but hydroxypropoxy balances hydrophilicity and target binding .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated based on (similar hydroxamic acid analogs).

Key Insights:

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-(2-hydroxypropoxy)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between 5-bromo-2-hydroxybenzamide and 2-hydroxypropyl bromide (or related reagents) under basic conditions. Key parameters include:

- Base selection : Potassium carbonate (K₂CO₃) is commonly used to deprotonate the hydroxyl group, enhancing nucleophilicity .

- Solvent and temperature : Dimethylformamide (DMF) at 60–80°C facilitates efficient mixing and reaction progression .

- Workup : Purification via recrystallization (e.g., methanol or ethyl acetate) yields high-purity products, as evidenced by melting points and spectral data .

Example Protocol :

| Starting Material | Reagent | Conditions | Yield |

|---|---|---|---|

| 5-Bromo-2-hydroxybenzamide | 2-Hydroxypropyl bromide, K₂CO₃ | DMF, 70°C, 12h | 70–78% |

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- IR Spectroscopy : Confirm the presence of amide (C=O at ~1660–1680 cm⁻¹) and hydroxyl (broad peak ~3400 cm⁻¹) groups .

- ¹H NMR : Key signals include aromatic protons (δ 7.0–8.4 ppm), NH₂ (δ ~8.4 ppm, exchangeable with D₂O), and the hydroxypropoxy side chain (δ 3.5–5.7 ppm) .

- Elemental Analysis : Validate molecular formula (e.g., C₁₀H₁₂BrNO₃) with ≤0.5% deviation in C/H/N percentages .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives or reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) can predict reaction energetics and transition states for functionalizing the benzamide core. For example:

- Reaction Path Search : Identify feasible sites for electrophilic substitution (e.g., bromine or methoxy groups) using Fukui indices .

- Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) to optimize reaction rates and selectivity .

- Validation : Compare computed IR/NMR spectra with experimental data to confirm predicted structures .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data during characterization?

- Crystallographic Ambiguity : Use SHELXL for refining high-resolution X-ray data, especially for resolving disordered hydroxypropoxy conformers .

- Spectral Overlaps : Employ 2D NMR (e.g., COSY, HSQC) to deconvolute overlapping aromatic or side-chain proton signals .

- Dynamic Effects : Variable-temperature NMR can clarify rotational barriers in the hydroxypropoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.